molecular formula C13H8ClNO2 B14658615 1-(3-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione

1-(3-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione

Cat. No.: B14658615
M. Wt: 245.66 g/mol
InChI Key: MGIQQNDNVXQPOB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione is an organic compound that features both a chlorinated phenyl ring and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 3-pyridinecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactions: Acts as a reactant or intermediate in various chemical processes, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2-(pyridin-2-YL)ethane-1,2-dione: Similar structure but with the pyridine ring in a different position.

    1-(4-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione: Similar structure but with the chlorine atom in a different position.

Uniqueness

1-(3-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione is unique due to the specific positioning of the chlorophenyl and pyridine rings, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-pyridin-3-ylethane-1,2-dione

InChI

InChI=1S/C13H8ClNO2/c14-11-5-1-3-9(7-11)12(16)13(17)10-4-2-6-15-8-10/h1-8H

InChI Key

MGIQQNDNVXQPOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C(=O)C2=CN=CC=C2

Origin of Product

United States

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